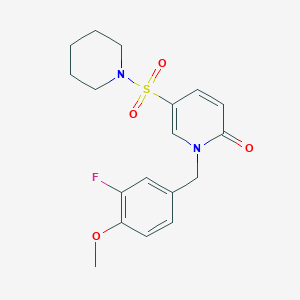

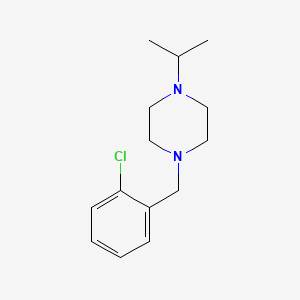

![molecular formula C13H13F3N2O B2800090 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1009240-54-3](/img/structure/B2800090.png)

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been synthesized using various methods, and its unique structure has made it a promising molecule for various applications.

科学的研究の応用

Synthesis and Structural Analysis

Research has focused on the synthesis of quinoxaline derivatives, including compounds similar to the one , highlighting the diverse methods of preparation and structural characteristics. For example, studies have reported the synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines through cyclization processes, demonstrating the chemical versatility of quinoxaline derivatives (S. Iwata, Mitsumasa Sakajyo, & Kiyoshi Tanaka, 1994) Synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]-imidazo[4,5-b]quinoxalines. Additionally, structural analyses, such as X-ray diffraction, have confirmed the configurations of synthesized compounds, providing a foundation for further exploration of their properties and applications (Mei‐Mei Zhang, Jie Wang, Jianquan Liu, & Xiang-Shan Wang, 2017) One-Pot and Three-Component Synthesis of Furopyridoquinoxaline Derivatives under Catalyst-Free Conditions.

Potential Applications

The synthesized quinoxaline derivatives have been evaluated for their potential applications across various fields, including their roles as intermediates in the creation of more complex molecules. For instance, compounds exhibiting similar structures have been investigated for their anti-inflammatory and anticancer activities, where specific derivatives showed comparable or superior efficacy to standard treatments in preclinical models (H. Hafez, S. Al-Hussain, & Abdel-Rhman B. A. El-Gazzar, 2016) One-Pot Microwave Synthesis of Pyrimido[4,5- b ]quinoline and its C - and S -Glycosides with Anti-Inflammatory and Anticancer Activities. Moreover, the exploration of quinoxaline derivatives in materials science, particularly in organic electronics, suggests their potential as electron transport materials in organic light-emitting diodes (OLEDs), further underlining the broad applicability of these compounds (Xiaojun Yin, Hengda Sun, Weixuan Zeng, Yepeng Xiang, T. Zhou, Dongge Ma, & Chuluo Yang, 2016) Manipulating the LUMO distribution of quinoxaline-containing architectures to design electron transport materials: Efficient blue phosphorescent organic light-emitting diodes.

作用機序

Target of Action

Quinoxalin-2(1h)-ones, a class of compounds to which this compound belongs, have been found to possess diverse biological activities and chemical properties .

Mode of Action

The mode of action of this compound is primarily through the C-3 functionalization of quinoxalin-2(1H)-ones . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . The reaction proceeds via a radical process .

Biochemical Pathways

The c-3 functionalization of quinoxalin-2(1h)-ones has been found to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Result of Action

Quinoxalin-2(1h)-ones have been found to possess diverse biological activities and chemical properties .

Action Environment

The transition from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests an environmentally benign synthetic route in organic chemistry .

特性

IUPAC Name |

3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVHALYHZSSJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326632 |

Source

|

| Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666260 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1009240-54-3 |

Source

|

| Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)

![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)

![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)

![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)